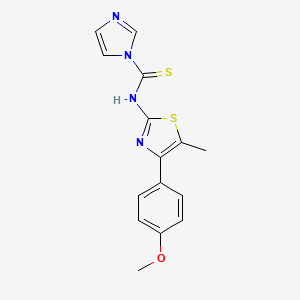
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide is a complex organic molecule that features a thiazole ring, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced by reacting the thiazole derivative with glyoxal and ammonium acetate.
Final Coupling: The final step involves coupling the thiazole-imidazole intermediate with a suitable isothiocyanate to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced thiazole or imidazole derivatives.
Substitution: Products may include substituted methoxyphenyl derivatives.
Scientific Research Applications
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in cellular apoptosis pathways.
Pathways Involved: It is known to inhibit the PI3K/AKT/mTOR pathway, leading to the induction of autophagy and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
Uniqueness
n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C15H14N4OS2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C15H14N4OS2/c1-10-13(11-3-5-12(20-2)6-4-11)17-14(22-10)18-15(21)19-8-7-16-9-19/h3-9H,1-2H3,(H,17,18,21) |
InChI Key |
NPLRRFUPFJMICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=S)N2C=CN=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















